An In-depth Technical Guide to 3-Hydroxy-3',4'-dimethoxyflavone: Structure, Properties, and Biological Activity
An In-depth Technical Guide to 3-Hydroxy-3',4'-dimethoxyflavone: Structure, Properties, and Biological Activity
Introduction
3-Hydroxy-3',4'-dimethoxyflavone, a member of the flavonol subclass of flavonoids, is a polyphenolic compound of significant interest to the scientific community. Flavonols are characterized by a 3-hydroxy group on their C-ring, and the specific substitution pattern of methoxy groups on the B-ring of 3-Hydroxy-3',4'-dimethoxyflavone contributes to its distinct biological activities. While related methoxylated flavonoids are found in various plant species, this particular compound is often synthesized for research purposes to investigate its therapeutic potential.[1] Notably, it has emerged as a promising candidate in cancer research, particularly for its effects on glioblastoma multiforme. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological activities, with a focus on its mechanism of action in cancer cells.
Chemical Structure and Physicochemical Properties
The chemical structure of 3-Hydroxy-3',4'-dimethoxyflavone is characterized by a C6-C3-C6 backbone, with a hydroxyl group at the 3-position and two methoxy groups at the 3' and 4' positions of the B-ring.
Table 1: Physicochemical Properties of 3-Hydroxy-3',4'-dimethoxyflavone and Related Compounds
| Property | Value | Source |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-3-hydroxychromen-4-one | N/A |
| CAS Number | 6889-80-1 | [1] |
| Molecular Formula | C₁₇H₁₄O₅ | [1] |
| Molecular Weight | 298.29 g/mol | [1] |
| Appearance | White to off-white powder (for 3',4'-dimethoxyflavone) | [2] |
| Melting Point | 154-155 °C (for 3',4'-dimethoxyflavone) | [3] |
| Boiling Point | 428.5 ± 45.0 °C (Predicted) | [3] |
| Solubility | DMSO: ≥20 mg/mL (for 3',4'-dimethoxyflavone) | [2] |
| LogP | 3.650 (Estimated) | N/A |
Note: Some of the physical properties listed are for the closely related compound 3',4'-dimethoxyflavone (CAS: 4143-62-8) due to a lack of specific experimental data for 3-Hydroxy-3',4'-dimethoxyflavone.
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UV-Vis (in MeOH): Expected λmax around 270-285 nm and 330-340 nm.[6]
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IR (KBr, cm⁻¹): Expected characteristic peaks for -OH stretching, C=O (ketone) stretching, C=C (aromatic) stretching, and C-O (ether) stretching.
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¹H-NMR and ¹³C-NMR: The spectra would show characteristic shifts for the aromatic protons and carbons of the flavonoid backbone, as well as the methoxy and hydroxyl groups.
Biological Activity and Mechanism of Action
The primary area of research for 3-Hydroxy-3',4'-dimethoxyflavone (HDMF) is its potential as an anticancer agent, particularly in the context of glioblastoma multiforme (GBM).[7]
Anticancer Activity in Glioblastoma
Studies on human glioblastoma cell lines, such as U251, have demonstrated that HDMF can suppress the aggressive nature of these cancer cells.[7][8] Key findings include:
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Inhibition of Migration and Invasion: HDMF dose-dependently reduces the migratory and invasive capabilities of glioblastoma cells.[7]
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Modulation of Signaling Pathways: The anticancer effects of HDMF are linked to its ability to inhibit the p38 and ERK signaling proteins.[7] This inhibition leads to the indirect suppression of Matrix Metalloproteinase-3 (MMP-3) activity, an enzyme crucial for the degradation of the extracellular matrix and subsequent cancer cell invasion.[7]
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Suppression of Stemness: HDMF has been shown to inhibit the formation of neurospheres and reduce the expression of glioma stem cell markers like Musashi, Sox-2, and c-myc.[7] This suggests that HDMF may target the cancer stem cell population, which is often responsible for tumor recurrence and resistance to therapy.
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Cytotoxicity: Notably, at concentrations effective for inhibiting migration and invasion, HDMF does not exhibit significant cytotoxicity, indicating a favorable therapeutic window.[7]
The signaling pathway for the inhibition of glioblastoma cell migration and invasion by 3-Hydroxy-3',4'-dimethoxyflavone is depicted below.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the biological activity of 3-Hydroxy-3',4'-dimethoxyflavone.
Synthesis of 3-Hydroxy-3',4'-dimethoxyflavone
The synthesis is typically a two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative cyclization.[1][4]
Step 1: Synthesis of 2'-Hydroxy-3,4-dimethoxychalcone (Chalcone Intermediate)
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Dissolve 2'-hydroxyacetophenone (1 equivalent) and 3,4-dimethoxybenzaldehyde (1 equivalent) in ethanol.[4]
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Add an aqueous solution of sodium hydroxide (e.g., 50%) to the mixture while stirring.[4]
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Continue stirring at room temperature for 24-48 hours.[4]
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl.[4]
-
The precipitated chalcone can be collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Step 2: Oxidative Cyclization to 3-Hydroxy-3',4'-dimethoxyflavone
-
Dissolve the synthesized 2'-Hydroxy-3,4-dimethoxychalcone (1 equivalent) in dimethyl sulfoxide (DMSO).[4]
-
Add a catalytic amount of iodine (I₂).[4]
-
Reflux the mixture for 1-2 hours.[4]
-
After cooling, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.[4]
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The product can be extracted with an organic solvent like ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and purified by column chromatography.[4]
The workflow for the synthesis of 3-Hydroxy-3',4'-dimethoxyflavone is illustrated below.
Wound Healing (Scratch) Assay
This assay is used to assess the effect of 3-Hydroxy-3',4'-dimethoxyflavone on the migration of glioblastoma cells.
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Seed U251 glioblastoma cells in a 6-well plate and grow to form a confluent monolayer.
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Create a "scratch" in the monolayer using a sterile pipette tip.
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Wash with phosphate-buffered saline (PBS) to remove detached cells.
-
Add fresh media containing various concentrations of 3-Hydroxy-3',4'-dimethoxyflavone or a vehicle control (e.g., DMSO).
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours).
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The rate of wound closure is measured to determine the effect of the compound on cell migration.
Transwell Invasion Assay
This assay measures the ability of glioblastoma cells to invade through a basement membrane matrix.
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Coat the upper chamber of a Transwell insert with a layer of Matrigel.
-
Seed U251 cells in serum-free media containing different concentrations of 3-Hydroxy-3',4'-dimethoxyflavone in the upper chamber.
-
Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the membrane.
-
Fix and stain the invading cells on the bottom of the membrane.
-
Count the number of invading cells to quantify the effect of the compound on invasion.
Western Blot Analysis for p38 and ERK
This technique is used to measure the levels of total and phosphorylated p38 and ERK proteins.
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Treat U251 cells with 3-Hydroxy-3',4'-dimethoxyflavone for a specified time.
-
Lyse the cells to extract total proteins.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies specific for total p38, phosphorylated p38, total ERK, and phosphorylated ERK.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and imaging system. The intensity of the bands corresponding to the phosphorylated proteins relative to the total proteins indicates the level of activation of these signaling pathways.
Conclusion
3-Hydroxy-3',4'-dimethoxyflavone is a promising flavonoid with significant potential as a therapeutic agent, particularly in the treatment of glioblastoma multiforme. Its ability to inhibit key signaling pathways involved in cancer cell migration and invasion, as well as its effects on cancer stemness, without causing significant cytotoxicity, makes it a compelling candidate for further preclinical and clinical investigation. The synthetic routes are well-established, allowing for the production of this compound and its derivatives for further structure-activity relationship studies. Future research should focus on optimizing its bioavailability and further elucidating its mechanism of action in various cancer models.
References
- 1. 3-Hydroxy-3',4'-dimethoxyflavone | 6889-80-1 | Benchchem [benchchem.com]
- 2. 3 ,4 -Dimethoxyflavone 4143-62-8 [sigmaaldrich.com]
- 3. 4143-62-8 CAS MSDS (3',4'-DIMETHOXYFLAVONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. 3-Hydroxy-3',4'-dimethoxyflavone suppresses Bcl-w-induced invasive potentials and stemness in glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phyto-mycotherapeutic Supplement, Namely Ganostile, as Effective Adjuvant in Brain Cancer Management: An In Vitro Study Using U251 Human Glioblastoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
